4,4,5-Trichloro-1,3-dioxolan-2-one
Description
Instead, structurally analogous compounds—such as 4,5-Dichloro-1,3-dioxolan-2-one, 4-Chloro-1,3-dioxolan-2-one, and fluorinated derivatives like 4,5-Difluoro-1,3-dioxolan-2-one—are well-documented. These analogs share a 1,3-dioxolan-2-one core but differ in substituents, leading to distinct chemical and physical properties. This article focuses on comparing these related compounds to infer trends relevant to the trichloro derivative.
Cyclic carbonates are valued for their reactivity in ring-opening polymerizations, use as electrolytes in lithium-ion batteries, and roles in synthesizing chiral intermediates for pharmaceuticals . Chlorinated derivatives, in particular, enhance electrophilicity, facilitating nucleophilic substitutions, while fluorinated analogs improve thermal stability and electrochemical performance .
Properties
CAS No. |
22432-71-9 |
|---|---|
Molecular Formula |
C3HCl3O3 |
Molecular Weight |
191.39 g/mol |
IUPAC Name |
4,4,5-trichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H |
InChI Key |
JPLNAQJTXYXDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)O1)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium fluoride; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether solvents under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted dioxolanes depending on the nucleophile used.
Reduction Products: Less chlorinated dioxolanes.
Scientific Research Applications
4,4,5-Trichloro-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Vibrational Properties
Substituents on the dioxolanone ring significantly alter charge distribution and vibrational characteristics. A comparative study using FTIR, FT-Raman, and quantum chemical calculations revealed the following:
Key Insight : Electronegative substituents (Cl, F) enhance electrophilicity, making the carbonyl group more reactive toward nucleophiles. Methyl groups, in contrast, stabilize the ring but reduce reactivity .
Physicochemical Data
Key Insight : Chlorinated derivatives exhibit higher molecular weights and decomposition temperatures compared to fluorinated analogs. Fluorination reduces melting points, enhancing suitability for liquid electrolytes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4,5-Trichloro-1,3-dioxolan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocarbonation of chlorinated precursors. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Purification : Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to achieve >95% purity. Monitor via GC-MS for trace impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹³C NMR : Prioritize carbonyl (C=O) signals at ~155 ppm and chlorinated carbons (C-Cl) at 70–80 ppm .
- FTIR : Confirm the lactone ring via C-O-C stretching (1250–1100 cm⁻¹) and carbonyl vibrations (1750–1700 cm⁻¹) .
- GC-MS : Use electron ionization (70 eV) to identify fragmentation patterns, particularly [M-Cl]⁺ and [M-CO₂]⁺ ions .
Q. What are the key storage and handling protocols to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber glass under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Handling : Use gloveboxes with <5% humidity for weighing. Monitor degradation via periodic ¹H NMR (appearance of –OH peaks at ~5 ppm indicates hydrolysis) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate electrostatic potential surfaces, identifying electron-deficient carbons (C4/C5) as reactive sites .
- Transition State Analysis : Apply intrinsic reaction coordinate (IRC) methods to map activation energies for Cl⁻ displacement pathways . Validate predictions with kinetic isotope effect (KIE) experiments .
Q. What methodological approaches are recommended for resolving contradictions between experimental data and theoretical predictions regarding the compound’s degradation pathways?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference HPLC degradation profiles with DFT-predicted intermediates. Use ³⁶Cl radiolabeling to track chlorine migration .
- Error Analysis : Quantify uncertainties in computational models (e.g., ±5 kcal/mol in Gibbs free energy) and experimental measurements (e.g., ±2% HPLC quantification error) .
Q. How should researchers design multi-variable experiments to investigate the compound’s behavior under extreme conditions (e.g., high temperature/pressure)?
- Methodological Answer :
- Factorial Design : Implement a 2³ full factorial design varying temperature (100–200°C), pressure (1–10 atm), and solvent polarity (hexane/DMSO) .
- Response Variables : Measure decomposition rates (via Arrhenius plots) and product distributions (GC-MS). Use ANOVA to identify significant interactions (e.g., temperature-pressure synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
